Cas no 2034472-81-4 (6-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1H-indole)
6-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1H-indole Chemical and Physical Properties
Names and Identifiers
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- (3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(1H-indol-6-yl)methanone
- [3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(1H-indol-6-yl)methanone
- 6-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1H-indole
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- Inchi: 1S/C20H22N4O2/c1-13-10-19(23-14(2)22-13)26-17-4-3-9-24(12-17)20(25)16-6-5-15-7-8-21-18(15)11-16/h5-8,10-11,17,21H,3-4,9,12H2,1-2H3
- InChI Key: NNYNNXBZZFIBSQ-UHFFFAOYSA-N
- SMILES: O(C1C=C(C)N=C(C)N=1)C1CN(C(C2=CC=C3C=CNC3=C2)=O)CCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 3
- Complexity: 502
- XLogP3: 3.1
- Topological Polar Surface Area: 71.1
6-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6480-6035-2μmol |
6-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1H-indole |
2034472-81-4 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6480-6035-5μmol |
6-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1H-indole |
2034472-81-4 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6480-6035-10μmol |
6-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1H-indole |
2034472-81-4 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6480-6035-20μmol |
6-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1H-indole |
2034472-81-4 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6480-6035-1mg |
6-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1H-indole |
2034472-81-4 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6480-6035-2mg |
6-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1H-indole |
2034472-81-4 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6480-6035-3mg |
6-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1H-indole |
2034472-81-4 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6480-6035-4mg |
6-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1H-indole |
2034472-81-4 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6480-6035-5mg |
6-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1H-indole |
2034472-81-4 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6480-6035-10mg |
6-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1H-indole |
2034472-81-4 | 10mg |
$79.0 | 2023-09-08 |
6-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1H-indole Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 6-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1H-indole
Introduction to Compound with CAS No. 2034472-81-4 and Product Name: 6-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1H-indole
Compound with the CAS number 2034472-81-4 and the product name 6-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1H-indole represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential therapeutic applications. The molecular structure, characterized by a piperidine ring linked to an indole moiety via a carbonyl group, and further functionalized with a 2,6-dimethylpyrimidine oxide side chain, positions it as a promising candidate for further investigation in drug discovery.
The 6-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1H-indole structure is notable for its ability to interact with biological targets in a manner that could lead to novel pharmacological effects. The piperidine ring is a common pharmacophore in medicinal chemistry, known for its ability to enhance solubility and binding affinity. The indole moiety, on the other hand, is frequently associated with biological activity across various therapeutic categories. The presence of the carbonyl group and the 2,6-dimethylpyrimidine oxide side chain adds additional layers of complexity, potentially influencing both the compound's solubility and its interactions with biological systems.
Recent research in the field of medicinal chemistry has highlighted the importance of structurally diverse compounds in addressing complex diseases. The 6-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1H-indole compound exemplifies this trend by incorporating multiple functional groups that could modulate its pharmacological profile. Studies have shown that such multifunctional molecules can exhibit enhanced binding affinity and selectivity when interacting with biological targets. This characteristic is particularly valuable in the development of drugs that aim to treat multifaceted diseases or conditions where precise targeting is crucial.
In particular, the 2,6-dimethylpyrimidin-4-yl substituent has been identified as a key feature that may contribute to the compound's biological activity. Pyrimidine derivatives are well-known for their role in various biological processes and have been extensively studied for their potential as therapeutic agents. The dimethylation at the 2 and 6 positions enhances the stability of the pyrimidine ring while also influencing its electronic properties, which can be critical for interactions with biological targets. This modification has been shown to improve both the metabolic stability and binding affinity of related compounds.
The indole core of the molecule is another critical component that warrants detailed examination. Indole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of atoms within the indole ring can significantly influence its pharmacological effects. In the case of 6-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1H-indole, the indole ring is connected to the piperidine via a carbonyl group, which can serve as a hydrogen bond acceptor or participate in π-stacking interactions with biological targets. These interactions are often crucial for achieving high binding affinity and selectivity.
Current research efforts are focused on understanding how structural modifications can be leveraged to optimize pharmacological properties. The carbonyl group in this compound plays a pivotal role in mediating interactions with biological targets. Carbonyl groups are known to form hydrogen bonds with amine and hydroxyl groups in proteins, which can be exploited to enhance binding affinity. Additionally, the presence of a carbonyl group can influence the compound's conformational flexibility, potentially allowing it to adopt optimal orientations when interacting with biological targets.
The synthesis and characterization of 6-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1H-indole have been subjects of extensive investigation. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are essential for subsequent biological testing. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing complex molecular frameworks efficiently. The successful synthesis of this compound underscores the growing capabilities in synthetic organic chemistry and highlights its potential as a building block for more complex drug candidates.
Biological evaluation of 6-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1H-indole has revealed promising preliminary results. In vitro studies have demonstrated that this compound exhibits significant activity against certain biological targets relevant to therapeutic intervention. For instance, it has shown potential inhibitory effects on enzymes or receptors involved in pathways associated with inflammation or cancer progression. These findings are encouraging and warrant further investigation into its mechanism of action and potential therapeutic applications.
The structural features of 6-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1H-indole make it an attractive candidate for further development in drug discovery programs. Its ability to interact with multiple biological targets suggests that it may have broad therapeutic potential. Additionally, its unique structural composition provides opportunities for optimization through structure-based drug design approaches. By leveraging computational modeling techniques and high-throughput screening methods, researchers can rapidly identify derivatives with enhanced pharmacological properties.
In conclusion,2034472-81-4and 6-{3-[ (2 , 6 - dimethyl pyrimidin - 4 - yl ) oxy ] piperidine - 1 - carbonyl } - 1 H - indole represent a significant advancement in pharmaceutical chemistry. Their unique structural features and promising preliminary biological activity make them valuable candidates for further investigation. As research continues to uncover new therapeutic targets and develop innovative drug design strategies,2034472 - 81 - 4and related compounds are likely to play an important role in addressing complex diseases and improving patient outcomes.
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